Ibudilast-d7 is classified as a stable isotope-labeled compound, specifically a deuterated analog of ibudilast. The molecular formula for ibudilast-d7 is with a molecular weight of 237.35 g/mol. It is categorized under respiratory drugs and neuroinflammation research chemicals, making it relevant for studies focused on pain, inflammation, and neurological disorders .
The synthesis of ibudilast-d7 typically involves the modification of the original ibudilast synthesis process to incorporate deuterium atoms. The general synthetic route includes:
The yield from these processes can range from 80% to 95%, making it suitable for industrial production.
Ibudilast-d7 participates in various chemical reactions that are essential for understanding its metabolism. Key reactions include:
These reactions are typically monitored using techniques such as high-performance liquid chromatography coupled with mass spectrometry.
The mechanism of action of ibudilast involves inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate within cells. This action has several downstream effects:
Research indicates that these mechanisms contribute significantly to its therapeutic potential in treating conditions like multiple sclerosis.
Ibudilast-d7 exhibits several notable physical and chemical properties:
These properties are critical for ensuring accurate results in pharmacokinetic studies .
Ibudilast-d7 is primarily used in scientific research settings, particularly for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3